N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide” is a complex organic compound. While there is limited information available specifically on this compound, it is related to a class of compounds that have been studied for their inhibitory effects on human equilibrative nucleoside transporters .
Synthesis Analysis
The synthesis of similar compounds often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Radiolabeled Antagonists for Neurotransmission Studies
Research has explored the use of compounds like [18F]p-MPPF, a variant of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, as radiolabeled antagonists for studying serotonergic neurotransmission. This application is particularly relevant in positron emission tomography (PET) imaging. Such compounds assist in understanding the serotonergic system in various animal models and humans, contributing significantly to neuroscientific research (Plenevaux et al., 2000).
Serotonin Receptor Antagonism in Pharmacological Studies
Compounds like SB-357134, related to this compound, have been studied for their ability to antagonize serotonin receptors, particularly 5-HT6 receptors. These studies have implications for understanding neurotransmitter systems and developing therapeutic agents for neuropsychiatric conditions (Stean et al., 2002).
Cognitive Enhancers and Neuroprotective Agents
Research has identified certain derivatives of this compound as potential cognitive enhancers. These compounds, such as FR121196, have shown to augment long-term potentiation in hippocampal slices, suggesting their role in enhancing cognitive functions and offering neuroprotective benefits (Matsuoka et al., 1993).
Corrosion Inhibition Properties in Materials Science
Apart from their neurological applications, derivatives of this compound have been investigated for their role in corrosion inhibition. Studies involving quantum chemical calculations and molecular dynamics simulations have highlighted the potential of these derivatives in protecting metals like iron from corrosion, which is crucial in industrial applications (Kaya et al., 2016).
Molecular Imaging in Alzheimer's Disease
Research has utilized derivatives of this compound in molecular imaging to study the brain of Alzheimer's disease patients. These compounds, acting as selective serotonin 1A molecular imaging probes, have been used in PET imaging to quantify receptor densities, contributing to a deeper understanding of neurological changes in Alzheimer's disease (Kepe et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S/c1-16-15-17(27-2)7-8-20(16)28(25,26)22-9-10-23-11-13-24(14-12-23)19-6-4-3-5-18(19)21/h3-8,15,22H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVJEBKRWDFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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